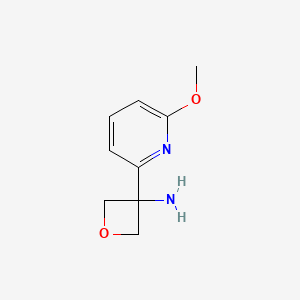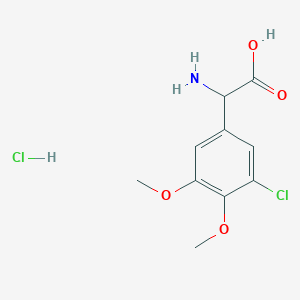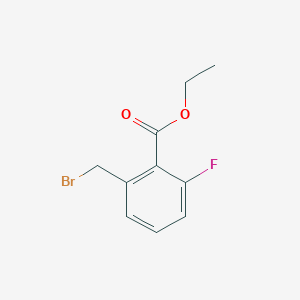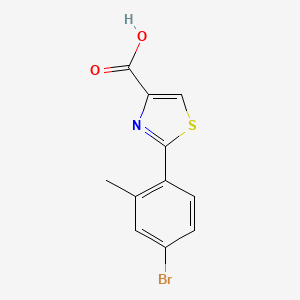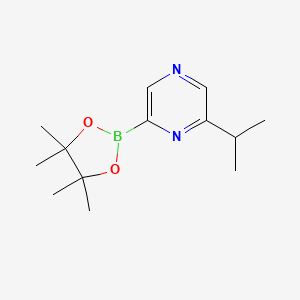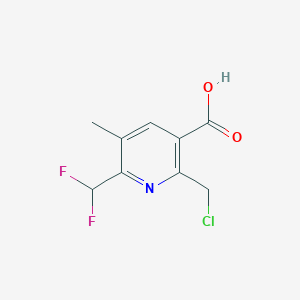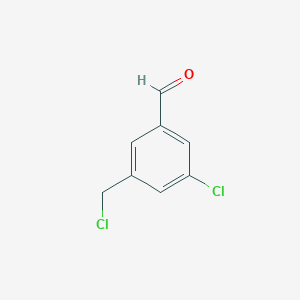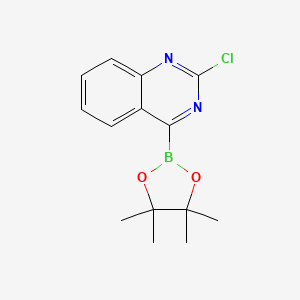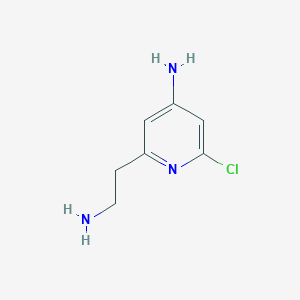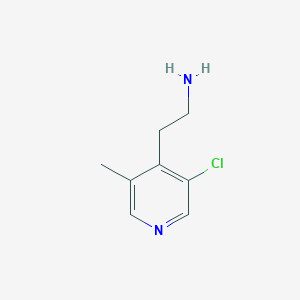
4-Bromo-2-(2,2,2-trifluoroethyl)-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(2,2,2-trifluoroethyl)-1H-imidazole is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a bromine atom at the 4th position and a trifluoroethyl group at the 2nd position of the imidazole ring. The trifluoroethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.
準備方法
The synthesis of 4-Bromo-2-(2,2,2-trifluoroethyl)-1H-imidazole typically involves multi-step reactions. One common synthetic route includes the bromination of an imidazole derivative followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate steps such as protection and deprotection of functional groups.
In industrial settings, the production of this compound may be optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
4-Bromo-2-(2,2,2-trifluoroethyl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride or potassium carbonate.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced depending on the reagents used. For example, oxidation can be achieved using hydrogen peroxide, while reduction can be carried out using lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and specific ligands.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
4-Bromo-2-(2,2,2-trifluoroethyl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities. It can be used as a probe to investigate enzyme functions or as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drugs.
Industry: In the industrial sector, it is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-Bromo-2-(2,2,2-trifluoroethyl)-1H-imidazole depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing their activity. The trifluoroethyl group can enhance the binding affinity of the compound to its molecular targets, while the bromine atom can participate in halogen bonding interactions.
In chemical reactions, the electron-withdrawing trifluoroethyl group can stabilize reaction intermediates, facilitating various transformations
類似化合物との比較
4-Bromo-2-(2,2,2-trifluoroethyl)-1H-imidazole can be compared with other similar compounds, such as:
4-Bromo-2-(trifluoromethyl)benzenol: This compound also contains a bromine atom and a trifluoromethyl group, but it is based on a benzene ring rather than an imidazole ring. The differences in the ring structure can lead to variations in reactivity and applications.
4-Bromo-2,6-difluoropyridine: This compound contains a bromine atom and two fluorine atoms on a pyridine ring. The presence of multiple fluorine atoms can further enhance the electron-withdrawing effects, influencing the compound’s chemical behavior.
4-Bromo-N-(2,2,2-trifluoroethyl)benzamide: This compound features a bromine atom and a trifluoroethyl group attached to a benzamide structure. The amide functional group introduces additional hydrogen bonding interactions, which can affect its reactivity and applications.
The uniqueness of this compound lies in its imidazole ring structure combined with the presence of both bromine and trifluoroethyl groups. This combination imparts distinct chemical properties and makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C5H4BrF3N2 |
|---|---|
分子量 |
229.00 g/mol |
IUPAC名 |
5-bromo-2-(2,2,2-trifluoroethyl)-1H-imidazole |
InChI |
InChI=1S/C5H4BrF3N2/c6-3-2-10-4(11-3)1-5(7,8)9/h2H,1H2,(H,10,11) |
InChIキー |
AKRSIYLPZDSOHO-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=N1)CC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B14853507.png)
![1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14853510.png)

